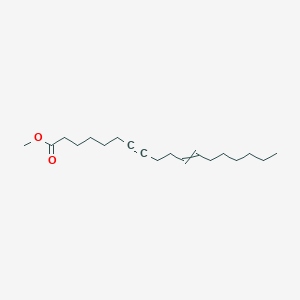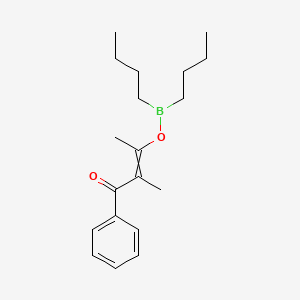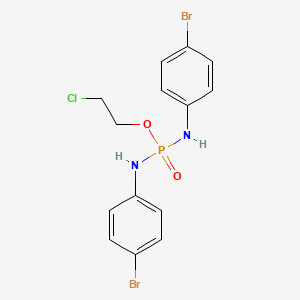![molecular formula C10H11N3O2 B14536863 3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 62260-89-3](/img/structure/B14536863.png)
3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a propyl group attached to the nitrogen atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyrimidin-4-one with an appropriate aldehyde or ketone in the presence of a catalyst. For example, a green one-pot three-component cascade reaction can be employed, where aromatic aldehydes react with 2,6-diaminopyrimidin-4-one and acetophenone derivatives in the presence of sodium carbonate in a mixture of water and ethanol at 60°C . This method leads to the formation of the desired product with high yields.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of dicationic molten salts as catalysts has been reported to be effective in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These catalysts are environmentally friendly and can be easily recovered and reused, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized at different positions on the pyridine and pyrimidine rings, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives with additional functional groups, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities. In biology and medicine, derivatives of this compound have shown promising activity as inhibitors of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair
Mechanism of Action
The mechanism of action of 3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione and its derivatives involves the inhibition of specific enzymes and molecular targets. For example, PARP-1 inhibitors derived from this compound bind to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins . This inhibition disrupts the DNA repair process, leading to genomic instability and cell death in cancer cells.
Comparison with Similar Compounds
3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other pyridopyrimidine derivatives, such as pyrano[2,3-d]pyrimidine-2,4-dione and thieno[2,3-d]pyrimidine-2,4-dione . While these compounds share a similar core structure, they differ in the substituents attached to the rings and their biological activities. For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as PARP-1 inhibitors with potential antitumor activity , while thieno[2,3-d]pyrimidine-2,4-dione derivatives have shown kinase inhibition properties . The unique structural features of this compound contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
62260-89-3 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-6-13-9(14)7-4-3-5-11-8(7)12-10(13)15/h3-5H,2,6H2,1H3,(H,11,12,15) |
InChI Key |
IPJDMUHJUNYOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-](/img/structure/B14536791.png)
![5,6-Dichlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14536797.png)



![N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide](/img/structure/B14536840.png)




![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
